molecular formula C8H4ClF2N B1350543 3-Chloro-2,6-difluorophenylacetonitrile CAS No. 261762-55-4

3-Chloro-2,6-difluorophenylacetonitrile

Cat. No.: B1350543
CAS No.: 261762-55-4
M. Wt: 187.57 g/mol
InChI Key: NGGMFXRCXFGDMP-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-difluorophenylacetonitrile typically involves the reaction of 3-chloro-2,6-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-2,6-difluorophenylacetonitrile is used in the synthesis of various pharmaceutical intermediates and agrochemicals. It serves as a building block for the development of active pharmaceutical ingredients (APIs) and is involved in the production of herbicides and insecticides. Additionally, it is used in material science research for the development of novel polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluorophenylacetonitrile depends on its application. In pharmaceuticals, it may act as a precursor to active compounds that interact with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity .

Comparison with Similar Compounds

  • 3-Chloro-2-fluorophenylacetonitrile
  • 2,6-Difluorophenylacetonitrile
  • 3-Chloro-4-fluorophenylacetonitrile

Comparison: 3-Chloro-2,6-difluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly alter its chemical properties and reactivity compared to similar compounds. The combination of these substituents can enhance its stability and influence its interactions in chemical reactions, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-(3-chloro-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGMFXRCXFGDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378566
Record name 3-Chloro-2,6-difluorophenylacetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID70378566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-55-4
Record name 3-Chloro-2,6-difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,6-difluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-55-4
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